N1-Methylation Abolishes GSK-3α/β, CLK1, and DYRK1A Kinase Inhibition: Quantitative SAR from a 2017 Panel Screen
The 1,3-dimethyl substitution pattern, in which N1 is fully methylated, eliminates the hydrogen-bond donor capacity at the pyrazole N1 position. This is directly linked to a complete loss of inhibitory activity against GSK-3α/β, CLK1, and DYRK1A kinases. In a 2017 panel screen by Sklepari et al., N1-unsubstituted 5-substituted pyrazolo[3,4-c]pyridine analog 14c (bearing an N1-H) exhibited IC₅₀ values of 0.5 µM against GSK-3α/β, 7 µM against CLK1, and 3.4 µM against CDK5/p25 [1]. In the same study, N1-methylated analogs—including the 1,3-dimethyl-substituted examples—showed >10 µM (inactive) against all eight kinases tested, including GSK-3α/β, CLK1, DYRK1A, CDK5/p25, CK1δ/ε, HASPIN, AURKB, and RIPK3 [1]. This represents a ≥20-fold selectivity window between N1-H and N1-methyl analogs for GSK-3α/β inhibition.
| Evidence Dimension | Kinase inhibitory activity (IC₅₀, µM) against GSK-3α/β, CLK1, DYRK1A, and CDK5/p25 |
|---|---|
| Target Compound Data | 1,3-dimethyl-substituted pyrazolo[3,4-c]pyridines (N1-methylated): IC₅₀ > 10 µM against all eight kinases tested (inactive) |
| Comparator Or Baseline | Compound 14c (N1-H, 5-substituted pyrazolo[3,4-c]pyridine): GSK-3α/β IC₅₀ = 0.5 µM; CLK1 IC₅₀ = 7 µM; DYRK1A IC₅₀ > 10 µM; CDK5/p25 IC₅₀ = 3.4 µM. Reference inhibitor 6-BIO: GSK-3α/β IC₅₀ = 0.014 µM. |
| Quantified Difference | ≥20-fold reduction in GSK-3α/β inhibitory potency for N1-methylated vs. N1-H analogs; complete loss of activity against CLK1 and DYRK1A. |
| Conditions | In vitro kinase inhibition assay; recombinant human (Hs_CDK5/p25), mouse (Mm_CLK1), rat (Rn_DYRK1A), and pig (Ssc_GSK3α/β, Ssc_CK1δ/ε) kinases; IC₅₀ values reported as averages of ≥2 independent experiments. |
Why This Matters
For researchers requiring a kinase-inactive control compound or a scaffold that avoids GSK-3/CLK1/DYRK1A polypharmacology, this compound provides a validated 'silent' core, whereas N1-H analogs carry unavoidable kinase liability.
- [1] Sklepari, M.; Lougiakis, N.; Papastathopoulos, A.; Pouli, N.; Marakos, P.; Mikros, E.; et al. Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. Chem. Pharm. Bull. 2017, 65 (1), 66–81. Table 1 (IC₅₀ Values of the Most Active Compounds against Protein Kinases). View Source
